
n-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-oxo-3,4-dihydropteridine with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro forms of the compound.
科学的研究の応用
N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways involving pteridines.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-4-oxo-3,4-dihydropteridine: A precursor in the synthesis of N-(3-Methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine.
Pteroic Acid: Another pteridine derivative with similar structural features.
Folic Acid: A well-known pteridine compound with significant biological importance.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
847236-79-7 |
|---|---|
分子式 |
C9H9N5O3 |
分子量 |
235.20 g/mol |
IUPAC名 |
2-[(3-methyl-4-oxopteridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H9N5O3/c1-14-8(17)6-7(11-3-2-10-6)13-9(14)12-4-5(15)16/h2-3H,4H2,1H3,(H,15,16)(H,11,12,13) |
InChIキー |
TXRIQDGUUMKAOI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=NC=CN=C2N=C1NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


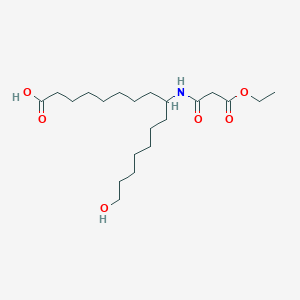
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
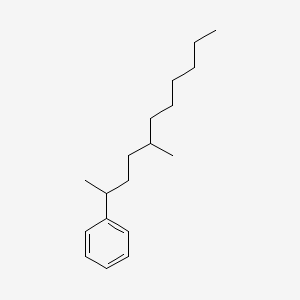
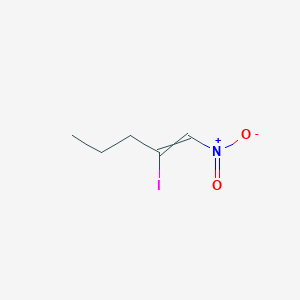
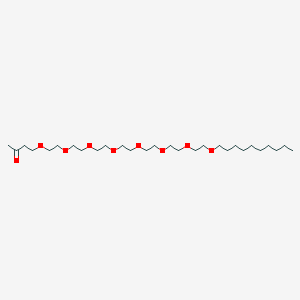
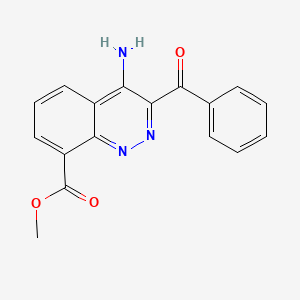
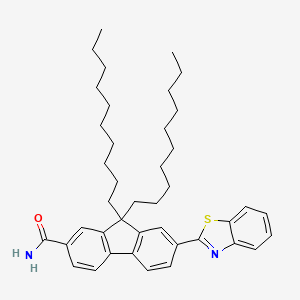



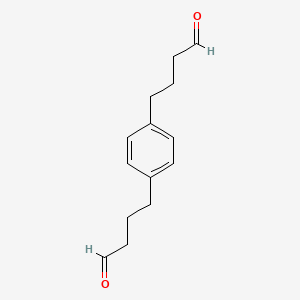
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
